(5Z)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide
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Overview
Description
(5Z)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenoxy group, a piperidinyl group, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the nitrophenoxy and piperidinyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield different oxides, while reduction could produce amines
Scientific Research Applications
(5Z)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity, including potential antimicrobial or anticancer properties.
Medicine: The compound may be explored for its therapeutic potential in treating various diseases.
Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Properties
IUPAC Name |
(5Z)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7/c1-25-8-6-13(7-9-25)23-22(29)17-12-20(33-24-17)21-18(28)10-15(27)11-19(21)32-16-4-2-14(3-5-16)26(30)31/h2-5,10-13,24,28H,6-9H2,1H3,(H,23,29)/b21-20- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOSECQICJNHTG-MRCUWXFGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C3C(=CC(=O)C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)ON2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)NC(=O)C2=C/C(=C/3\C(=CC(=O)C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)/ON2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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